

# In-Depth Technical Guide: $^{13}\text{C}$ NMR Data of 3-Methoxybenzyl Chloride

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## Compound of Interest

Compound Name: 3-Methoxybenzyl chloride

Cat. No.: B048006

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This technical guide provides a comprehensive overview of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data for **3-methoxybenzyl chloride**. Due to the limited availability of publicly accessible, experimentally verified  $^{13}\text{C}$  NMR data for this specific compound, this guide presents a representative dataset derived from spectral correlation with structurally analogous compounds, namely anisole and benzyl chloride. This approach allows for a reliable estimation of the chemical shifts for each carbon atom in **3-methoxybenzyl chloride**.

## Representative $^{13}\text{C}$ NMR Data

The following table summarizes the estimated  $^{13}\text{C}$  NMR chemical shifts for **3-methoxybenzyl chloride**, recorded in deuterated chloroform ( $\text{CDCl}_3$ ). The assignments are based on the analysis of substituent effects on the benzene ring and comparison with known spectral data of related molecules.

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
C1	~139.5
C2	~120.5
C3	~159.8
C4	~113.5
C5	~129.7
C6	~114.0
C7 (CH <sub>2</sub> Cl)	~46.3
C8 (OCH <sub>3</sub> )	~55.2

## Experimental Protocols

The acquisition of high-quality <sup>13</sup>C NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for obtaining the <sup>13</sup>C NMR spectrum of **3-methoxybenzyl chloride**.

## Sample Preparation

- Sample Weighing: Accurately weigh approximately 50-100 mg of **3-methoxybenzyl chloride**.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). CDCl<sub>3</sub> is a common solvent for NMR analysis of organic compounds and its carbon signal at ~77.16 ppm can be used as a reference.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  = 0.00 ppm).
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

## NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard  $^{13}\text{C}$  NMR experiment on a 400 MHz or 500 MHz spectrometer:

- Spectrometer Frequency: 100 MHz or 125 MHz for  $^{13}\text{C}$  nucleus.
- Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with single lines for each carbon atom.
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although quantitative analysis is not the primary goal here.
- Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon atoms which typically have longer relaxation times and weaker signals.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of  $^{13}\text{C}$  chemical shifts for organic molecules.
- Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

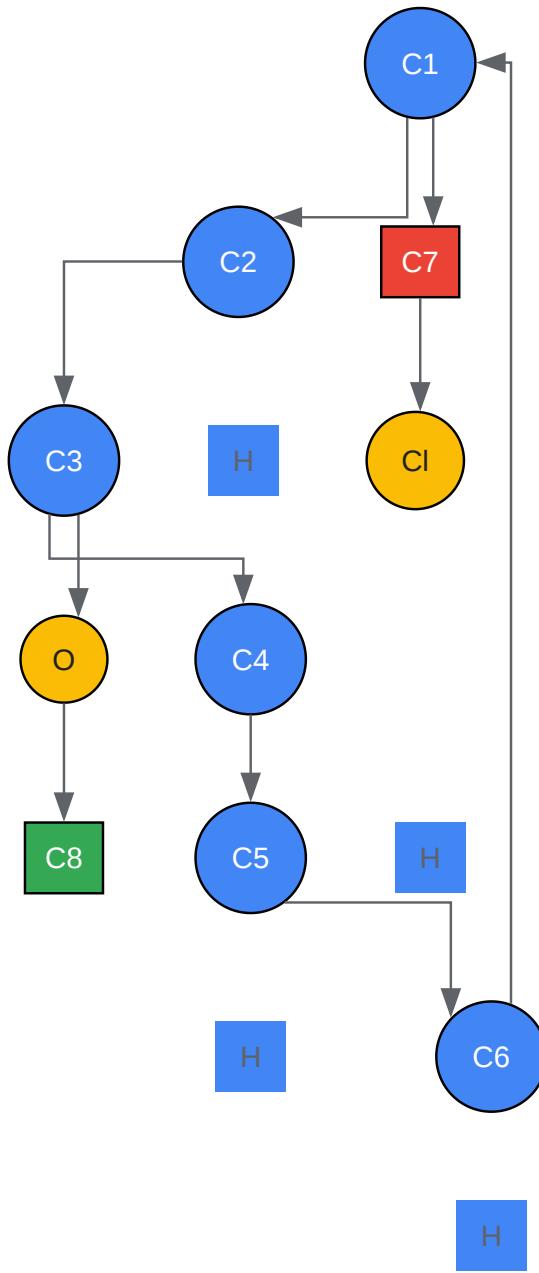
## Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the  $\text{CDCl}_3$  solvent peak at  $\delta$  77.16 ppm or to the TMS signal at  $\delta$  0.00 ppm if used.

- Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

## Molecular Structure and NMR Assignments

The structure of **3-methoxybenzyl chloride** with the corresponding carbon atom numbering for NMR assignment is presented below.

3-Methoxybenzyl Chloride Structure and  $^{13}\text{C}$  NMR Assignments3-Methoxybenzyl Chloride Structure and  $^{13}\text{C}$  NMR Assignments[Click to download full resolution via product page](#)

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